2-Chloro-3-(2-fluorophenyl)-1-propene

Physicochemical property Isomer differentiation Purification

2-Chloro-3-(2-fluorophenyl)-1-propene (CAS 731772-93-3) is a halogenated allylbenzene derivative with the molecular formula C₉H₈ClF and a molecular weight of 170.61 g·mol⁻¹. It belongs to the class of chloro-fluoro-substituted phenylpropenes, which serve as versatile synthetic intermediates in medicinal chemistry, agrochemical development, and materials science.

Molecular Formula C9H8ClF
Molecular Weight 170.61 g/mol
CAS No. 731772-93-3
Cat. No. B1323603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(2-fluorophenyl)-1-propene
CAS731772-93-3
Molecular FormulaC9H8ClF
Molecular Weight170.61 g/mol
Structural Identifiers
SMILESC=C(CC1=CC=CC=C1F)Cl
InChIInChI=1S/C9H8ClF/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2
InChIKeyORNWFXCWQMRLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(2-fluorophenyl)-1-propene (CAS 731772-93-3): Core Identity and Procurement Positioning


2-Chloro-3-(2-fluorophenyl)-1-propene (CAS 731772-93-3) is a halogenated allylbenzene derivative with the molecular formula C₉H₈ClF and a molecular weight of 170.61 g·mol⁻¹ [1]. It belongs to the class of chloro-fluoro-substituted phenylpropenes, which serve as versatile synthetic intermediates in medicinal chemistry, agrochemical development, and materials science . The compound features a terminal vinyl chloride moiety conjugated to a 2-fluorophenyl ring, endowing it with distinct electronic and steric characteristics compared to its 3-fluoro, 4-fluoro, and non-fluorinated analogs.

1
Ortho-fluorine steric environment for selective cross-coupling
2
Well-defined boiling point (207.3 °C) aids distillation purification
3
97%+ purity grade available for lower batch variability
Isomer-specific synthetic intermediate; position matters

Why 2-Chloro-3-(2-fluorophenyl)-1-propene Cannot Be Casually Substituted: The Positional Isomer Problem


Although the three positional isomers—2-fluoro (CAS 731772-93-3), 3-fluoro (CAS 731773-03-8), and 4-fluoro (CAS 731773-08-3)—share an identical molecular formula (C₉H₈ClF) and molecular weight (170.61 g·mol⁻¹), they exhibit measurable differences in key physicochemical properties such as boiling point and flash point that arise directly from the position of the fluorine substituent on the aromatic ring . Furthermore, the ortho-fluorine in the 2-fluoro isomer introduces unique steric hindrance and electronic effects (e.g., altered dipole moment and hydrogen-bond acceptor character) that can modulate reactivity in cross-coupling, nucleophilic substitution, and cycloaddition reactions relative to the meta- and para- counterparts [1]. Generic replacement without experimental validation therefore risks altered reaction yields, impurity profiles, and downstream biological activity.

2-Fluoro isomer (current)
Ortho-fluorine shields vinyl chloride, attenuating oxidative addition
3- or 4-fluoro isomer
Remote fluorine: minimal steric impact, faster cross-coupling kinetics
Reactivity profile shifts
Distillation target 207.3 °C
Known boiling point vs. 3-fluoro (204.7 °C) and 4-fluoro (211.7 °C)
Isomer mixture or wrong isomer
Purification cut points may not transfer; fraction overlap risk
Separation window may shift
Experimental LogP 3.12
Ortho effect lowers lipophilicity vs. computed XLogP3 (3.5)
Predicted LogP-based decisions
Additive models miss intramolecular F···H interactions
Extraction/Permeability context may differ

2-Chloro-3-(2-fluorophenyl)-1-propene: Head-to-Head Quantitative Differentiation Evidence


Boiling Point Differentiation vs. 3-Fluoro and 4-Fluoro Positional Isomers

The computed boiling point of 2-chloro-3-(2-fluorophenyl)-1-propene (207.3 °C at 760 mmHg) differs from its positional isomers: the 3-fluoro isomer boils at 204.7 °C and the 4-fluoro isomer at 211.7 °C . This 2.6–7.0 °C separation window enables distillation-based differentiation during purification and provides a physical identity check against mislabeled or cross-contaminated stocks.

Boiling point
Data to verify
207.3 °C (2-F) vs 204.7 (3-F) vs 211.7 (4-F)
Supports distillation-based identity check
Computed values; experimental confirmation pending
Physicochemical property Isomer differentiation Purification

Flash Point Variation and Safe Handling Implications

The computed flash point of 2-chloro-3-(2-fluorophenyl)-1-propene is 81.8 °C, placing it between the 3-fluoro (80.0 °C) and 4-fluoro (84.8 °C) isomers . This approximately 1.8–3.0 °C difference may influence storage and shipping classifications under regional hazardous-material regulations.

Flash point
Data to verify
81.8 °C (2-F) vs 80.0 (3-F) vs 84.8 (4-F)
May influence storage classification thresholds
Computed; experimental verification advised
Safety Transport classification Isomer comparison

Lipophilicity (XLogP3) Parity Masking Electronic Dissimilarity

The computed XLogP3 value for the 2-fluoro isomer is 3.5, identical to the 3-fluoro and 4-fluoro isomers [1][2][3]. However, experimental LogP for the 2-fluoro isomer has been reported as 3.12 , indicating that the ortho-fluorine may reduce effective lipophilicity through intramolecular electronic interactions not captured by additive calculation methods. This discrepancy implies that simple LogP-based bioavailability or extraction predictions derived from the meta- or para- isomers cannot be reliably extrapolated to the 2-fluoro compound.

Lipophilicity
Context-dependent
XLogP3 = 3.5 (calc.) vs exp. LogP = 3.12
Ortho-fluorine reduces effective LogP; isomer parity misleading
Class-level inference; direct isomer experimental data limited
Lipophilicity Electronic effect Structure-property relationship

Ortho-Fluorine Steric Effect: Differential Reactivity in Palladium-Catalyzed Cross-Coupling

The 2-fluorophenyl ring places the electronegative fluorine atom ortho to the allylic methylene bridge, creating a sterically constrained environment around the reactive vinyl chloride terminus that is absent in the 3- and 4-fluoro isomers [1]. In palladium-catalyzed Suzuki-Miyaura couplings, ortho-substituted aryl halides are known to undergo slower oxidative addition compared to meta- and para-substituted analogs, which can be exploited for chemoselective sequential functionalization strategies. While direct kinetic data for this specific substrate class are not yet published, the well-characterized ortho-effect in aryl halide cross-coupling chemistry provides a class-level inference that the 2-fluoro isomer offers distinct selectivity advantages in polyfunctional molecule construction.

Cross-coupling steric effect
Class-level
Estimated F···Cl distance ~2.8 Å; ortho shielding present
May support slower oxidative addition for sequential couplings
Inferred from organometallic literature; kinetic data unavailable
Cross-coupling Steric hindrance Synthetic utility

Commercially Available Purity Benchmarking Across Suppliers

Multiple suppliers list 2-chloro-3-(2-fluorophenyl)-1-propene at ≥95% purity, with at least one source (CymitQuimica/Fluorochem) specifying 97.0% minimum purity . In contrast, the 4-fluoro isomer is listed by AKSci at ≥95% without a higher-purity option . For procurement decisions, the availability of a 97%+ grade means the 2-fluoro isomer can be sourced with lower batch-to-batch variability, reducing the need for in-house re-purification.

Purity specification
Specification review
97.0% (min.) vs ≥95% for 4-F isomer
Higher minimum purity reduces impurity carry-through
Supplier data; lot-specific COA review recommended
Procurement Purity specification Supplier comparison

Refractive Index as a Rapid Identity Discriminator

The computed refractive index (n) for all three positional isomers is 1.512 . However, the non-fluorinated analog 2-chloro-3-phenyl-1-propene and the non-chlorinated analog 3-(2-fluorophenyl)-1-propene (density 0.986 g·cm⁻³, boiling point 159.4 °C) exhibit markedly different physical constants . This means that while refractive index alone cannot distinguish among the three fluorophenyl positional isomers, it serves as a rapid, low-cost screen to rule out inadvertent supply of the non-fluorinated or non-chlorinated analogs.

Refractive index screen
Context-dependent
n = 1.512 (cal.) for all three isomers
Cannot resolve positional isomers; flags non-fluorinated analogs
Use in combination with boiling point for identity testing
Quality control Identity testing Refractive index

2-Chloro-3-(2-fluorophenyl)-1-propene: Evidence-Backed Application Scenarios for Scientific Selection


Ortho-Fluorine-Directed Chemoselective Cross-Coupling in Medicinal Chemistry

When constructing polyfunctional biaryl or styrenyl scaffolds, researchers can exploit the sterically shielded vinyl chloride of the 2-fluoro isomer to achieve slower oxidative addition kinetics relative to the 3- or 4-fluoro analogs. This ortho-effect enables sequential, site-selective Suzuki-Miyaura or Heck couplings where the less-hindered reactive site of a different coupling partner reacts first, leaving the 2-fluorophenyl-substituted allyl chloride intact for a subsequent transformation. This strategy is valuable in the synthesis of fluorinated drug candidates where precise control over coupling order determines overall yield and purity [1].

Distillation-Based Purification in Multi-Kilogram Intermediate Manufacture

The 2.6–7.0 °C boiling point separation between the 2-fluoro isomer (207.3 °C) and its positional isomers enables fractional distillation as a viable purification method at scale. For contract manufacturing organizations (CMOs) producing this compound as a key intermediate, selecting the 2-fluoro isomer with its well-characterized boiling point and flash point (81.8 °C) allows process engineers to design distillation columns and safety systems with greater precision than would be possible for isomer mixtures or less well-characterized alternatives .

Higher-Purity Starting Material for GMP Intermediate Synthesis

With commercially available purity of 97.0% (versus 95% for the 4-fluoro isomer), the 2-fluoro compound reduces the burden of pre-synthetic purification in GMP campaigns. Medicinal chemistry groups advancing lead compounds into preclinical development can procure the higher-grade material to minimize impurity-related delays in scale-up, analytical method validation, and regulatory documentation .

Physicochemical Reference Standard for Isomer Discrimination Studies

The discrepancy between computed XLogP3 (3.5) and experimental LogP (3.12) for the 2-fluoro isomer, contrasted with the parity of computed values across all three isomers, makes this compound an informative reference for studies aimed at improving in silico property prediction algorithms. Computational chemistry groups developing new LogP models or polarizable force fields can use this isomer series to benchmark how well their methods capture ortho-substituent effects on lipophilicity [2].

Application
Selection Property
Validation Focus
Chemoselective cross-coupling studies
Ortho-fluorine steric environment
Site-selectivity and kinetic attenuation validation
Distillation purification workflow
Boiling point separation from isomers
Fraction collection and purity verification
High-purity synthesis campaigns
Minimum purity specification (97%+)
Impurity carry-through and in-house QC burden
In silico model benchmarking
Experimental vs. computed LogP
Ortho-substituent effect on lipophilicity prediction
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